
3-Ethenylsulfonyl-N-(1,3-thiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethenylsulfonyl-N-(1,3-thiazol-2-yl)propanamide, also known as VT-1161, is a novel antifungal agent that has shown promising results in preclinical studies. It belongs to the class of sulfonyl amide compounds and has a unique mechanism of action that makes it effective against a wide range of fungal infections.
Wirkmechanismus
3-Ethenylsulfonyl-N-(1,3-thiazol-2-yl)propanamide works by inhibiting the fungal enzyme CYP51, which is involved in the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition leads to the accumulation of toxic sterol intermediates, which disrupt the integrity of the fungal cell membrane and ultimately lead to fungal cell death.
Biochemical and physiological effects:
3-Ethenylsulfonyl-N-(1,3-thiazol-2-yl)propanamide has been found to have minimal toxicity in preclinical studies and does not affect the normal functioning of human cells. It has also been found to have a long half-life, which makes it effective against fungal infections that require prolonged treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-Ethenylsulfonyl-N-(1,3-thiazol-2-yl)propanamide is its broad-spectrum activity against a wide range of fungal infections. It also has a unique mechanism of action that makes it effective against fungal strains that are resistant to other antifungal agents. However, one of the limitations of 3-Ethenylsulfonyl-N-(1,3-thiazol-2-yl)propanamide is its limited availability, as it is still in the preclinical stage of development.
Zukünftige Richtungen
There are several potential future directions for the development of 3-Ethenylsulfonyl-N-(1,3-thiazol-2-yl)propanamide. One area of research is the optimization of the synthesis process to increase the yield and purity of the compound. Another area of research is the evaluation of its efficacy in clinical trials, which will determine its effectiveness in treating fungal infections in humans. Additionally, there is potential for the development of new formulations of 3-Ethenylsulfonyl-N-(1,3-thiazol-2-yl)propanamide, such as topical creams or inhalers, that can be used to treat localized fungal infections.
Synthesemethoden
The synthesis of 3-Ethenylsulfonyl-N-(1,3-thiazol-2-yl)propanamide involves a series of chemical reactions that start with the condensation of 2-aminothiazole with ethyl acrylate to form an intermediate compound. This intermediate is then treated with sodium hydride and sulfonyl chloride to form 3-ethenylsulfonyl-N-(2-thiazolyl)acrylamide. The final step involves the reaction of this compound with 1,3-thiazole-2-carboxylic acid to form 3-Ethenylsulfonyl-N-(1,3-thiazol-2-yl)propanamide.
Wissenschaftliche Forschungsanwendungen
3-Ethenylsulfonyl-N-(1,3-thiazol-2-yl)propanamide has been extensively studied for its antifungal properties and has shown promising results in preclinical studies. It has been found to be effective against a wide range of fungal infections, including Candida albicans, Aspergillus fumigatus, and dermatophytes.
Eigenschaften
IUPAC Name |
3-ethenylsulfonyl-N-(1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S2/c1-2-15(12,13)6-3-7(11)10-8-9-4-5-14-8/h2,4-5H,1,3,6H2,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPNQHFOILXXQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)CCC(=O)NC1=NC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

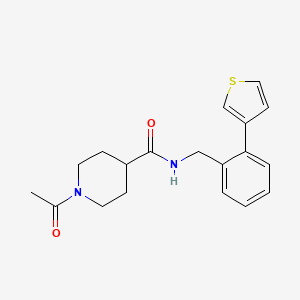
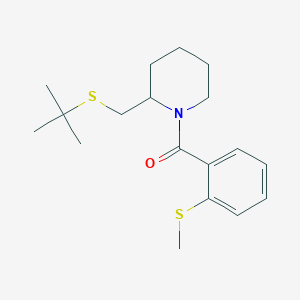
![Methyl 5-benzyl-2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2800187.png)
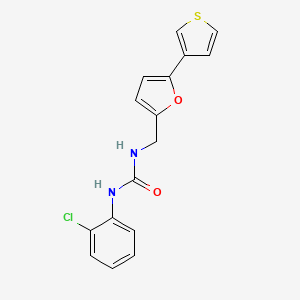
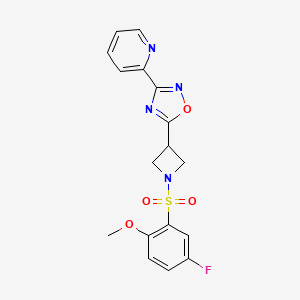
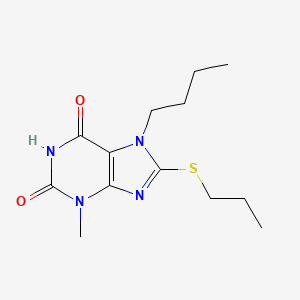
![5-(2-chlorophenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2800193.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2800194.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2800199.png)
![[1-(2-Chlorophenyl)cyclopropyl]methanamine](/img/structure/B2800200.png)
![(E)-3-bromo-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2800203.png)
![5-[(Z)-2-furylmethylidene]-2-(methylsulfanyl)-1,3-thiazol-4-one](/img/structure/B2800204.png)
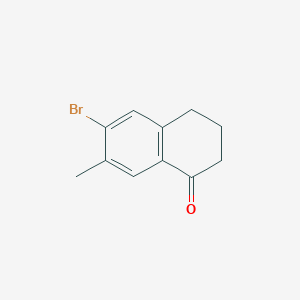
![N-cyclopentyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2800206.png)